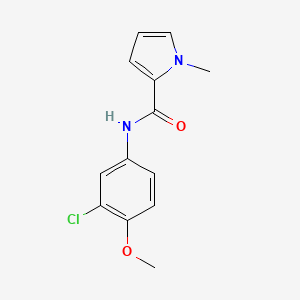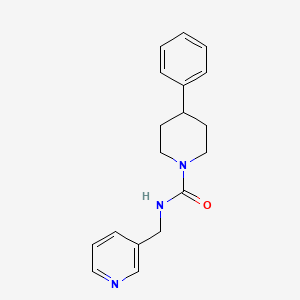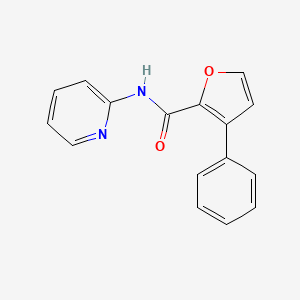
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide, also known as CM156, is a synthetic compound that has shown promise in various scientific research applications. It is a small molecule inhibitor that targets the protein MDM2, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 by CM156 leads to activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been studied extensively in preclinical models of cancer, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has potential applications in other areas of research, such as neurodegenerative diseases and inflammation.
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as sensitize them to chemotherapy and radiation therapy. It also inhibits angiogenesis, which can prevent tumor growth and metastasis. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory effects and potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for MDM2, which reduces off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have mutations in the p53 pathway that render them resistant to p53 activation.
Future Directions
Future research on N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide could focus on optimizing its pharmacokinetic properties and developing more potent analogs. It could also be studied in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide could be studied in other areas of research, such as neurodegenerative diseases and inflammation, to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide involves several steps, starting with the reaction of 3-chloro-4-methoxyaniline with methyl isocyanoacetate to form the corresponding urea derivative. This intermediate is then reacted with 2-bromo-1-methylpyrrole-3-carboxylic acid to form N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide. The final product is obtained after purification by column chromatography and recrystallization.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-16-7-3-4-11(16)13(17)15-9-5-6-12(18-2)10(14)8-9/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLYKLKTZRIOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)

![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)



![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)




![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)